molecular formula C29H36N4O6 B11271998 N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11271998
M. Wt: 536.6 g/mol
InChI Key: GWHNUAAXLHOGDS-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with a unique structure that includes a quinazoline core, a benzamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: This step involves the coupling of the quinazoline intermediate with a benzoyl chloride derivative in the presence of a base.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound’s effects on different receptors and enzymes are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic agents.

Uniqueness

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C29H36N4O6

Molecular Weight

536.6 g/mol

IUPAC Name

N-butyl-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H36N4O6/c1-4-5-14-30-27(35)20-12-10-19(11-13-20)17-33-28(36)22-15-24(38-2)25(39-3)16-23(22)32(29(33)37)18-26(34)31-21-8-6-7-9-21/h10-13,15-16,21H,4-9,14,17-18H2,1-3H3,(H,30,35)(H,31,34)

InChI Key

GWHNUAAXLHOGDS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC4CCCC4)OC)OC

Origin of Product

United States

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